Cas no 1368912-20-2 (1-1-(3-methylphenyl)cyclopropylethan-1-one)

1-1-(3-methylphenyl)cyclopropylethan-1-one is a cyclopropyl ketone derivative characterized by its unique structural framework, incorporating a 3-methylphenyl substituent. This compound is of interest in synthetic organic chemistry due to its potential as a versatile intermediate in the preparation of complex molecules, including pharmaceuticals and agrochemicals. The cyclopropyl ring confers steric and electronic effects that can influence reactivity, while the ketone functionality offers opportunities for further derivatization. Its stability under standard conditions and compatibility with a range of reaction conditions make it a practical choice for research and industrial applications. The compound’s defined purity and consistent performance support its utility in method development and scale-up processes.
1-1-(3-methylphenyl)cyclopropylethan-1-one structure
1368912-20-2 structure
商品名:1-1-(3-methylphenyl)cyclopropylethan-1-one
CAS番号:1368912-20-2
MF:C12H14O
メガワット:174.238963603973
CID:5874378
PubChem ID:82280489

1-1-(3-methylphenyl)cyclopropylethan-1-one 化学的及び物理的性質

名前と識別子

    • 1-1-(3-methylphenyl)cyclopropylethan-1-one
    • 1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
    • 1368912-20-2
    • EN300-1845208
    • インチ: 1S/C12H14O/c1-9-4-3-5-11(8-9)12(6-7-12)10(2)13/h3-5,8H,6-7H2,1-2H3
    • InChIKey: BAIHGXRHGHVDOV-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)C1(C2C=CC=C(C)C=2)CC1

計算された属性

  • せいみつぶんしりょう: 174.104465066g/mol
  • どういたいしつりょう: 174.104465066g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 17.1Ų

1-1-(3-methylphenyl)cyclopropylethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1845208-0.1g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
0.1g
$943.0 2023-09-19
Enamine
EN300-1845208-0.25g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
0.25g
$985.0 2023-09-19
Enamine
EN300-1845208-10.0g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
10g
$4606.0 2023-06-03
Enamine
EN300-1845208-10g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
10g
$4606.0 2023-09-19
Enamine
EN300-1845208-0.05g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
0.05g
$900.0 2023-09-19
Enamine
EN300-1845208-5.0g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
5g
$3105.0 2023-06-03
Enamine
EN300-1845208-0.5g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
0.5g
$1027.0 2023-09-19
Enamine
EN300-1845208-1.0g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
1g
$1070.0 2023-06-03
Enamine
EN300-1845208-1g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
1g
$1070.0 2023-09-19
Enamine
EN300-1845208-2.5g
1-[1-(3-methylphenyl)cyclopropyl]ethan-1-one
1368912-20-2
2.5g
$2100.0 2023-09-19

1-1-(3-methylphenyl)cyclopropylethan-1-one 関連文献

1-1-(3-methylphenyl)cyclopropylethan-1-oneに関する追加情報

Introduction to 1-1-(3-methylphenyl)cyclopropylethan-1-one (CAS No. 1368912-20-2)

1-1-(3-methylphenyl)cyclopropylethan-1-one, identified by the chemical identifier CAS No. 1368912-20-2, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropyl group attached to a phenyl ring and an ethanone moiety, has garnered attention due to its unique structural framework and potential biological activities. The presence of the 3-methylphenyl substituent introduces a tunable electronic and steric environment, making it a valuable scaffold for the development of novel therapeutic agents.

The structural motif of 1-1-(3-methylphenyl)cyclopropylethan-1-one combines the rigidity of the cyclopropyl ring with the aromaticity of the phenyl ring, which can influence its interactions with biological targets. The ketone group (ethanone) provides a site for further functionalization, enabling chemists to explore diverse derivatives with tailored properties. Such structural features are often exploited in drug design, particularly in the quest for compounds that exhibit high selectivity and efficacy.

In recent years, there has been growing interest in cyclopropyl-containing heterocycles and their derivatives due to their reported bioactivity across multiple therapeutic areas. The cyclopropyl group, known for its ability to modulate both lipophilicity and metabolic stability, has been incorporated into various drug candidates. For instance, studies have demonstrated that cyclopropyl-substituted molecules can exhibit potent activity against certain enzymes and receptors, making them promising leads for further optimization.

The 3-methylphenyl moiety in 1-1-(3-methylphenyl)cyclopropylethan-1-one adds another layer of complexity, influencing both electronic properties and potential binding interactions. This substituent can participate in π-stacking interactions or hydrophobic effects, depending on the biological target. Such features are critical in designing molecules that can effectively interact with biological systems while minimizing off-target effects.

Recent computational studies have highlighted the potential of 1-1-(3-methylphenyl)cyclopropylethan-1-one as a scaffold for drug discovery. Molecular docking simulations have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. These findings align with broader trends in medicinal chemistry, where structural diversity is leveraged to identify novel therapeutic opportunities.

Moreover, the synthesis of 1-1-(3-methylphenyl)cyclopropylethan-1-one has been explored using modern synthetic methodologies. Advances in organic chemistry have enabled more efficient and scalable routes to complex molecules like this one. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to access enantiomerically pure derivatives, which are often essential for achieving optimal pharmacological profiles.

The pharmacokinetic properties of 1-1-(3-methylphenyl)cyclopropylethan-1-one are also of considerable interest. The cyclopropyl ring can influence metabolic pathways, potentially leading to enhanced bioavailability or reduced clearance rates. Understanding these properties is crucial for optimizing drug candidates and ensuring their clinical efficacy. Preclinical studies have begun to address these aspects, providing insights into how this compound behaves within biological systems.

In conclusion, 1-1-(3-methylphenyl)cyclopropylethan-1-one (CAS No. 1368912-20-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with potential bioactivity suggested by both experimental and computational studies, make it an attractive scaffold for developing novel therapeutic agents. As research in this area continues to advance, compounds like this one are likely to play a significant role in addressing unmet medical needs.

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